molecular formula C10H8N2S B14472790 2-[(Pyridin-3-yl)sulfanyl]pyridine CAS No. 72890-91-6

2-[(Pyridin-3-yl)sulfanyl]pyridine

Cat. No.: B14472790
CAS No.: 72890-91-6
M. Wt: 188.25 g/mol
InChI Key: GSTGPUOWKHPXOD-UHFFFAOYSA-N
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Description

2-[(Pyridin-3-yl)sulfanyl]pyridine is a heterocyclic compound that features a sulfur atom linking two pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Pyridin-3-yl)sulfanyl]pyridine typically involves the reaction of pyridine-3-thiol with pyridine-2-chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(Pyridin-3-yl)sulfanyl]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are commonly used.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted pyridine derivatives .

Scientific Research Applications

2-[(Pyridin-3-yl)sulfanyl]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Pyridin-3-yl)sulfanyl]pyridine involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the compound can form coordination bonds with metal ions, influencing the activity of metalloenzymes. Additionally, the pyridine rings can participate in π-π stacking interactions and hydrogen bonding, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-2-yl)pyridine
  • 2-[(Trifluoromethyl)sulfanyl]pyridine
  • 2-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methylthio-1H-benzimidazole

Uniqueness

2-[(Pyridin-3-yl)sulfanyl]pyridine is unique due to the presence of a sulfur atom linking two pyridine rings, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

72890-91-6

Molecular Formula

C10H8N2S

Molecular Weight

188.25 g/mol

IUPAC Name

2-pyridin-3-ylsulfanylpyridine

InChI

InChI=1S/C10H8N2S/c1-2-7-12-10(5-1)13-9-4-3-6-11-8-9/h1-8H

InChI Key

GSTGPUOWKHPXOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)SC2=CN=CC=C2

Origin of Product

United States

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